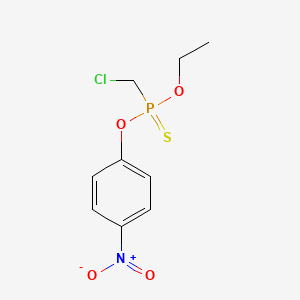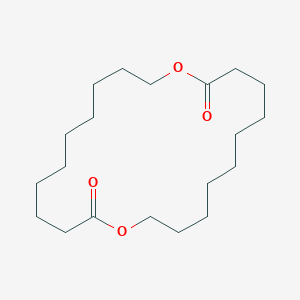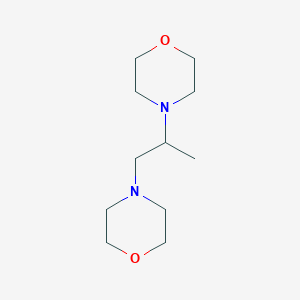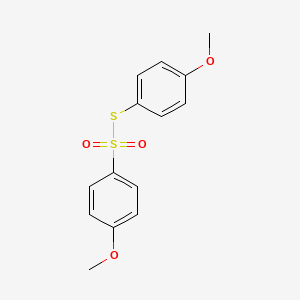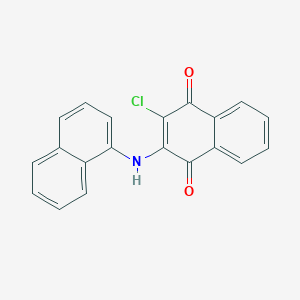
2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a naphthalen-1-ylamino group, and a naphthalene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with naphthalen-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- N-(2,2,2-Trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
Uniqueness
2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione stands out due to its specific substitution pattern and the presence of both chloro and naphthalen-1-ylamino groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6305-28-8 |
|---|---|
Molekularformel |
C20H12ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
2-chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H12ClNO2/c21-17-18(20(24)15-10-4-3-9-14(15)19(17)23)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,22H |
InChI-Schlüssel |
CPGLXBCSUIAYRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


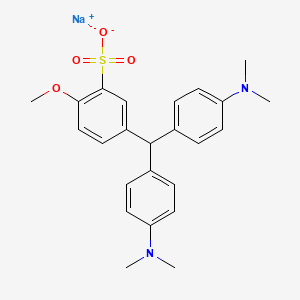
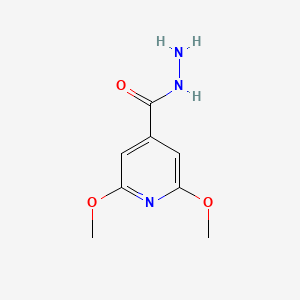
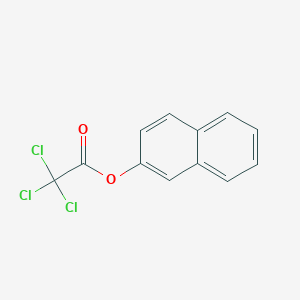
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
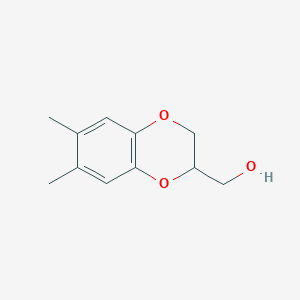
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

